

4-(4-Bromophenyl)thiomorpholine structure and characterization

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)thiomorpholine

CAS No.: 90254-20-9

Cat. No.: B1375891

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Technical Monograph: 4-(4-Bromophenyl)thiomorpholine

Structure, Synthesis, and Strategic Utility in Medicinal Chemistry

Part 1: Executive Summary

4-(4-Bromophenyl)thiomorpholine (CAS: 90254-20-9) represents a high-value heterocyclic building block. Its structural significance lies in its dual functionality: the thiomorpholine ring acts as a lipophilic bioisostere of morpholine, often improving metabolic stability and membrane permeability, while the para-bromophenyl moiety serves as a versatile electrophilic handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond basic catalog data to provide a precision synthesis protocol designed for chemoselectivity, ensuring the retention of the bromine "handle" for future functionalization.

Part 2: Chemical Identity & Physicochemical Profile

Property	Data	Notes
IUPAC Name	4-(4-Bromophenyl)thiomorpholine	
CAS Number	90254-20-9	Distinct from the dioxide (1093878-42-2)
Molecular Formula	C ₁₀ H ₁₂ BrNS	
Molecular Weight	258.18 g/mol	
SMILES	<chem>BrC1=CC=C(N2CCSCC2)C=C1</chem>	
LogP (Predicted)	~3.2 - 3.5	More lipophilic than morpholine analog (~2.3)
Melting Point	Est. 60–80 °C	Morpholine analog mp: 114-118 °C [1]; Dioxide mp: 190-194 °C [2]
Appearance	Off-white to pale yellow solid	Oxidation sensitive (sulfide to sulfoxide)

Part 3: Strategic Synthesis

The Challenge: Chemoselectivity

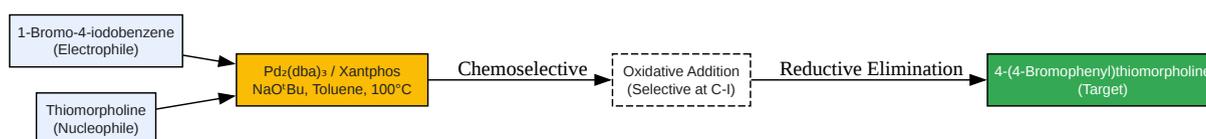
The primary synthetic challenge is introducing the thiomorpholine ring without consuming the bromine atom required for subsequent medicinal chemistry steps.

- Route A (Statistical): Reaction of thiomorpholine with 1,4-dibromobenzene. Risk:[1][2]
Formation of bis-thiomorpholine byproduct; difficult separation.
- Route B (Precision): Reaction of thiomorpholine with 1-bromo-4-iodobenzene. Advantage:[2]
Exploits the bond dissociation energy difference (C-I < C-Br), allowing Pd-catalyzed coupling exclusively at the iodine site.

Recommended Workflow: Chemoselective Buchwald-Hartwig Amination

We utilize a Pd(0)/Xantphos catalytic system.[2] Xantphos is chosen for its wide bite angle, which promotes reductive elimination and stability, crucial for coupling secondary amines like thiomorpholine.

Visualizing the Reaction Pathway



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Caption: Figure 1. Chemoselective synthesis targeting the C-I bond to preserve the C-Br handle.

Detailed Protocol (Self-Validating)

Scale: 10 mmol Reagents:

- 1-Bromo-4-iodobenzene (1.0 equiv, 2.83 g)
- Thiomorpholine (1.1 equiv, 1.13 g) [Ensure fresh; oxidize-prone]
- Pd₂(dba)₃ (1 mol%, 92 mg)
- Xantphos (2 mol%, 116 mg)
- NaO^tBu (1.5 equiv, 1.44 g)
- Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

- **Catalyst Pre-complexation:** In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in 5 mL toluene. Stir for 10 min until the solution turns orange/red (active L₂Pd⁰ species). Validation: Color change confirms active catalyst formation.
- **Reaction Assembly:** Add 1-bromo-4-iodobenzene, thiomorpholine, and NaO^tBu to a reaction vial. Add the catalyst solution. Rinse with remaining toluene to reach 50 mL total volume.
- **Execution:** Seal and heat to 100°C for 12-16 hours.
- **In-Process Control (IPC):** Monitor by TLC (Hexane/EtOAc 9:1). Look for disappearance of the iodide (R_f ~0.8) and appearance of a fluorescent spot (R_f ~0.4). Note: If 1,4-dibromobenzene byproduct appears (from halogen exchange), the temperature was likely too high or reaction time too long.
- **Workup:** Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts. Concentrate in vacuo.
- **Purification:** Flash chromatography (SiO₂). Gradient: 0% → 10% EtOAc in Hexanes. The product is less polar than the amine but more polar than the aryl halide.

Part 4: Characterization Standards

To validate the structure, compare experimental data against these reference values. The presence of the AA'BB' splitting pattern in the aromatic region is diagnostic of para-substitution.

NMR & MS Data Profile

Technique	Signal	Assignment/Interpretation
^1H NMR (400 MHz, CDCl_3)	δ 7.35 (d, $J = 9.0$ Hz, 2H)	Aryl protons ortho to Br (Deshielded)
	δ 6.75 (d, $J = 9.0$ Hz, 2H)	Aryl protons ortho to N (Shielded by resonance)
	δ 3.55 – 3.65 (m, 4H)	N- CH_2 (Thiomorpholine ring)
	δ 2.70 – 2.80 (m, 4H)	S- CH_2 (Thiomorpholine ring)
^{13}C NMR (100 MHz, CDCl_3)	~ 149.0 (C-N), ~ 132.0 (C-Br), ~ 116.0 (C-H), ~ 110.0 (C-Br)	Characteristic ipso/ortho/meta carbons
	~ 51.5 (N-C), ~ 27.0 (S-C)	Thiomorpholine carbons
MS (ESI/GC)	m/z 257.0 / 259.0 [M+]	1:1 Isotope pattern confirms presence of one Bromine atom.

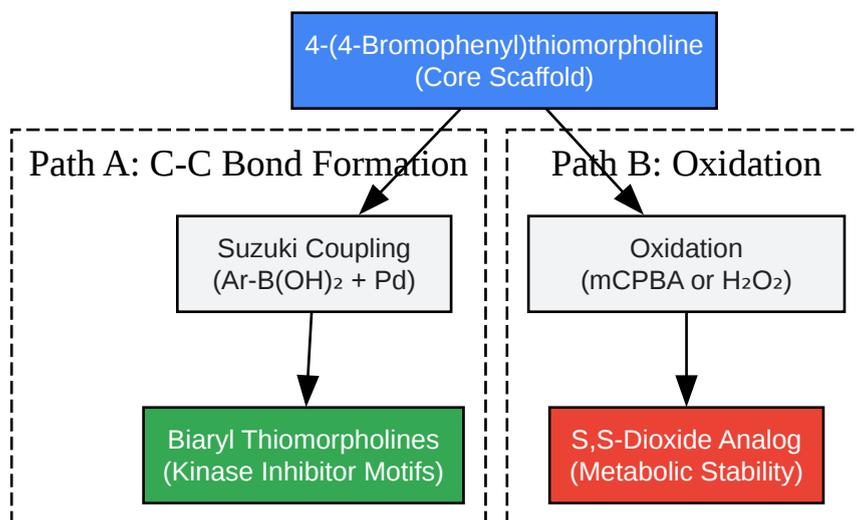
Note: Data extrapolated from morpholine [1] and nitro-thiomorpholine [3] analogs.

Part 5: Functionalization & Applications[3][4]

The utility of **4-(4-bromophenyl)thiomorpholine** lies in its ability to undergo further transformation.[3] The bromine handle allows for the rapid generation of libraries.

Downstream Logic

- Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
- Buchwald-Hartwig (2nd): Coupling with a second amine to create unsymmetrical diamines.
- Oxidation: Controlled oxidation with mCPBA yields the sulfoxide or sulfone (CAS 1093878-42-2), increasing polarity and altering metabolic clearance [2].



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Caption: Figure 2. Divergent functionalization pathways for library generation.

Part 6: References

- Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine Product Sheet. Retrieved from
- TCI Chemicals. (n.d.). **4-(4-Bromophenyl)thiomorpholine** 1,1-Dioxide Product Specifications. Retrieved from
- Palme, P. R., & Goddard, R. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. *Molbank*, 2024(1), M1795. Retrieved from
- BenchChem. (2025). Application Notes: Synthesis of N-Aryl Morpholines. Retrieved from
- CATO Research Chemicals. (n.d.). **4-(4-Bromophenyl)thiomorpholine** Properties. Retrieved from

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. organic-synthesis.com \[organic-synthesis.com\]](https://www.organic-synthesis.com)
- [3. chemimpex.com \[chemimpex.com\]](https://www.chemimpex.com)
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